molecular formula C7H4F2N2 B1283290 2-Amino-3,5-difluorobenzonitrile CAS No. 126674-94-0

2-Amino-3,5-difluorobenzonitrile

Cat. No. B1283290
M. Wt: 154.12 g/mol
InChI Key: CNKCTXYYABVMLS-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluorobenzonitrile is a chemical compound that is part of the aminobenzonitrile family. While the provided papers do not directly discuss 2-Amino-3,5-difluorobenzonitrile, they do provide insights into the synthesis and properties of related aminobenzonitriles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of aminobenzonitriles can be achieved through various methods. One approach is the aminocyanation of arynes, which involves the direct addition of aryl cyanamides to arynes, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes a domino reaction sequence that starts with a palladium-catalyzed coupling of monosubstituted hydrazines with 2-halobenzonitriles, followed by intramolecular hydroamination and isomerization to produce 3-amino-2H-indazoles . Additionally, 2-aminobenzonitriles can be prepared from 2-arylindoles through a nitrosation reaction and subsequent iron(III)-catalyzed C-C bond cleavage .

Molecular Structure Analysis

The molecular structure of aminobenzonitriles can be complex, as demonstrated by the co-crystal of 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-amino-1-phenyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile. In this structure, the atoms of the fused-ring system and the substituents are overlapped, with the fused-ring system being buckled due to an ethylene linkage. The phenyl ring is significantly twisted relative to the amino- and cyano-bearing aromatic ring . This complexity is indicative of the potential structural diversity within the aminobenzonitrile family.

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the aminocyanation products mentioned in the first paper can be post-synthetically functionalized to create diverse derivatives, including drug molecules and fused heterocycles . The synthesis of 3-amino-2H-indazoles from 2-halobenzonitriles also highlights the reactivity of aminobenzonitriles in forming new ring structures . The ability to rapidly synthesize benzoxazinones from 2-aminobenzonitriles through intramolecular condensation further demonstrates the versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, the co-crystal structure discussed in the fourth paper reveals a helical chain formation in the crystal due to N—H⋯N hydrogen bonding . Such interactions can affect the compound's solubility, melting point, and other physical properties. Although the specific properties of 2-Amino-3,5-difluorobenzonitrile are not detailed in the provided papers, the general behavior of aminobenzonitriles suggests that they may have unique properties that could be exploited in various applications.

Scientific Research Applications

Synthesis and Spectral Characterization

2-Amino-3,5-difluorobenzonitrile serves as a starting material for synthesizing biologically active compounds. It has been used in the synthesis and characterization of binuclear bridged Cr(III) complexes, which exhibit moderate to potential activity against bacteria and fungi, and show larger antioxidant activity compared to free ligands. This complex binds strongly to DNA and demonstrates significant antimicrobial and free radical scavenging activities (Govindharaju et al., 2019).

Structure and Crystal Packing Studies

The compound has been studied for its crystal packing and structural properties. For instance, investigations into the amino N atom's character in related compounds provide insights into the structural aspects of such molecules (Heine et al., 1994).

Corrosion Inhibition

A derivative of 2-Amino-3,5-difluorobenzonitrile, 2-aminobenzene-1,3-dicarbonitrile, has been used as a green corrosion inhibitor for metals like mild steel and aluminum. It shows high inhibition efficiency and its adsorption on metal surfaces follows the Langmuir adsorption isotherm (Verma et al., 2015).

Ultrafast Intramolecular Charge Transfer

In the field of physical chemistry, studies have focused on the ultrafast intramolecular charge transfer and internal conversion in compounds like tetrafluoro-aminobenzonitriles, highlighting the rapid reaction rates and the effect of solvent dielectric relaxation time (Galievsky et al., 2005).

Applications in Solar Energy

Perfluorinated compounds, including derivatives of 2-Amino-3,5-difluorobenzonitrile, have been applied in polymer solar cells, leading to increased power conversion efficiency due to their influence on the ordering of P3HT chains and enhanced hole mobility (Jeong et al., 2011).

Direct Synthesis Applications

The compound has been used in the direct synthesis of other complex molecules, such as 2,4-diaminoquinazolines, demonstrating its versatility and usefulness in organic synthesis (Hynes et al., 1988).

Safety And Hazards

The safety information for 2-Amino-3,5-difluorobenzonitrile indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Amino-3,5-difluorobenzonitrile are not mentioned in the search results, compounds with similar structures, such as 3,5-Difluorobenzonitrile, have been used as electron acceptor units in axially chiral excimers/exciplexes showing cyan luminescence . This suggests potential applications in the field of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

2-amino-3,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKCTXYYABVMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562626
Record name 2-Amino-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-difluorobenzonitrile

CAS RN

126674-94-0
Record name 2-Amino-3,5-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126674-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3,5-trifluorobenzonitrile (25.0 g, 159 mmol) and ethanol (300 ml) pre-saturated with ammonia gas was heated at 120° C. in an autoclave for 8 h. The mixture was allowed to cool to ambient temperature and evaporated to dryness. The residue was partitioned between water (1 l) and ethyl acetate (1 l). The organic layer was dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was purified by flash chromatography (silica gel, CH2Cl2) to afford 3.7 g (15%) of the title compound as a cream solid: 1H NMR (360 MHz, CDCl3) δ 4.08 (2H, s), 6.60-6.64 (1H, m), 6.67-6.72 (1H, m).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YF Wang, M Li, WL Zhao, YF Shen, HY Lu… - Chemical …, 2020 - pubs.rsc.org
An axially chiral TADF emitter, 4tBuCzPN, with a dual emitting core was easily synthesized. Compared with the TADF emitter 2tBuCzPN with the PLQY of 29% and EQE of 5.3%, …
Number of citations: 40 pubs.rsc.org

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